molecular formula C26H26N2O4 B10931975 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10931975
M. Wt: 430.5 g/mol
InChI Key: PGYKQJKGRFVAGY-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound with a complex structure It is characterized by the presence of two 3,4-dimethoxyphenyl groups and one 4-methylphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazole

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2O4/c1-17-6-10-20(11-7-17)28-22(19-9-13-24(30-3)26(15-19)32-5)16-21(27-28)18-8-12-23(29-2)25(14-18)31-4/h6-16H,1-5H3

InChI Key

PGYKQJKGRFVAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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